BenchChemオンラインストアへようこそ!

N-benzyl-2-phenoxyethanesulfonamide

Sulfonamide scaffold Pharmacophore design Chemical diversity

N-Benzyl-2-phenoxyethanesulfonamide (CAS 207574-09-2; molecular formula C₁₅H₁₇NO₃S; MW 291.4 g/mol) is a secondary sulfonamide that couples an N-benzyl substituent with a 2-phenoxyethyl group on the sulfonyl sulfur. This architecture places it at the intersection of two medicinal-chemistry-relevant sulfonamide subclasses: N-benzyl sulfonamides, which have been explored for anticonvulsant, carbonic anhydrase inhibition, and anticancer applications , and phenoxyethyl sulfonamides, which appear in leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor programs.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 207574-09-2
Cat. No. B2403180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-phenoxyethanesulfonamide
CAS207574-09-2
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)CCOC2=CC=CC=C2
InChIInChI=1S/C15H17NO3S/c17-20(18,16-13-14-7-3-1-4-8-14)12-11-19-15-9-5-2-6-10-15/h1-10,16H,11-13H2
InChIKeyAUPQBOWCPKUIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-phenoxyethanesulfonamide (CAS 207574-09-2): Chemical Identity, Scaffold Class, and Procurement Context


N-Benzyl-2-phenoxyethanesulfonamide (CAS 207574-09-2; molecular formula C₁₅H₁₇NO₃S; MW 291.4 g/mol) is a secondary sulfonamide that couples an N-benzyl substituent with a 2-phenoxyethyl group on the sulfonyl sulfur [1]. This architecture places it at the intersection of two medicinal-chemistry-relevant sulfonamide subclasses: N-benzyl sulfonamides, which have been explored for anticonvulsant, carbonic anhydrase inhibition, and anticancer applications [2], and phenoxyethyl sulfonamides, which appear in leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor programs [3]. The compound is cataloged in PubChem (CID 11140850), the Wiley Registry of Mass Spectral Data, and multiple chemical supplier databases, with confirmed GC-MS spectral characterization available [1][4]. It is important to note that, at the time of this analysis, no dedicated primary research publication or patent exists that reports quantitative biological activity data specifically for this compound; the evidence presented below therefore draws on structural differentiation, computed physicochemical properties, and class-level inferences from structurally related analogs.

Why N-Benzyl-2-phenoxyethanesulfonamide Cannot Be Replaced by Generic N-Benzyl or Phenoxyethyl Sulfonamides


Generic substitution within the sulfonamide class is unreliable because both the N-benzyl and the 2-phenoxyethyl domains make independent contributions to molecular recognition, physicochemical profile, and metabolic stability [1]. The simplest N-benzyl sulfonamide, N-benzylbenzenesulfonamide (CAS 837-18-3; MW 247.3), lacks the phenoxyethyl linker entirely and therefore lacks the hydrogen-bond acceptor capacity and conformational flexibility that the ether oxygen and ethylene spacer provide [2]. Conversely, 2-phenoxyethanesulfonamide (CAS 100383-38-8; MW 201.3) carries no N-substituent, forfeiting the hydrophobic benzyl group that modulates lipophilicity and potential π-stacking interactions with aromatic residues in biological targets [2]. Compounds that contain only one of these two pharmacophoric elements—such as N-(2-phenoxyethyl)benzenesulfonamide or N-phenethyl-2-phenoxyethanesulfonamide—represent structurally incomplete analogs that cannot simultaneously recapitulate the hydrogen-bonding, steric, and lipophilic profile of N-benzyl-2-phenoxyethanesulfonamide [2][3]. The quantitative property differences documented below make it clear that this compound occupies a distinct region of chemical space that is not accessible through any single commercially common alternative.

N-Benzyl-2-phenoxyethanesulfonamide: Quantifiable Differentiation Evidence Against Closest Analogs


Structural Uniqueness: Dual Pharmacophoric Architecture Not Available in Any Single Commercially Common Analog

N-Benzyl-2-phenoxyethanesulfonamide is the only compound among the five most closely related commercially available sulfonamides that simultaneously carries (i) an N-benzyl substituent and (ii) a 2-phenoxyethyl group on an ethanesulfonamide core [1]. N-Benzylbenzenesulfonamide (CAS 837-18-3) possesses the N-benzyl group but replaces the phenoxyethyl-ethanesulfonamide moiety with a benzenesulfonamide core; 2-phenoxyethanesulfonamide (CAS 100383-38-8) contains the phenoxyethyl-ethanesulfonamide moiety but has a free -NH₂ sulfonamide terminus; N-(2-phenoxyethyl)benzenesulfonamide combines a phenoxyethyl group with a benzenesulfonamide core but lacks the N-benzyl; BC-LI-0186 (CAS 695207-56-8) bears a 4-(isopropyl-dimethyl-oxopyrazolyl)-N-(2-phenoxyethyl)benzenesulfonamide architecture that is structurally remote [1][2]. This dual-domain architecture is confirmed by the SMILES string O=S(=O)(CCOc1ccccc1)NCc1ccccc1, which reveals two distinct aromatic rings separated by a flexible sulfonamide-ether linker system with 7 rotatable bonds [1].

Sulfonamide scaffold Pharmacophore design Chemical diversity Medicinal chemistry Library enrichment

Lipophilicity Differentiation: Intermediate cLogP Value Bridges Polar and Non-Polar Sulfonamide Chemical Space

The computed octanol-water partition coefficient (XLogP3-AA) of N-benzyl-2-phenoxyethanesulfonamide is 2.5 [1]. This value is intermediate between the more polar 2-phenoxyethanesulfonamide (XLogP3-AA = 0.9; difference of +1.6 log units) and the less polar N-benzylbenzenesulfonamide (XLogP3-AA = 2.8; difference of −0.3 log units) [1][2]. The compound's lipophilicity thus occupies a narrow window (cLogP 2–3) that is generally considered favorable for both passive membrane permeability and aqueous solubility according to Lipinski's rule-of-five framework [3]. The addition of the benzyl group to the 2-phenoxyethanesulfonamide core raises cLogP by 1.6 units, while the replacement of the benzenesulfonamide core (present in N-benzylbenzenesulfonamide) with the ethanesulfonamide core reduces cLogP by 0.3 units, demonstrating that each structural domain contributes independently and tunably to overall lipophilicity [1][2].

Lipophilicity Drug-likeness ADME Physicochemical profiling Lead optimization

Synthetic Tractability and Scaffold Diversification: Confirmed Synthetic Route via Benzylamine and Phenoxyethanesulfonyl Chloride

The synthesis of N-benzyl-2-phenoxyethanesulfonamide proceeds via a single-step condensation of benzylamine with 2-phenoxyethanesulfonyl chloride under basic conditions (e.g., triethylamine or K₂CO₃ in DMF) [1]. This straightforward route contrasts with the multi-step sequences required for more complex analogs such as BC-LI-0186, which necessitates construction of a 4-(isopropyl-dimethyl-oxopyrazolyl)benzenesulfonamide intermediate followed by coupling with 2-phenoxyethylamine [2][3]. The target compound's secondary sulfonamide -NH- group remains available for further N-functionalization (alkylation, acylation, arylation), and both aromatic rings are amenable to electrophilic substitution for late-stage diversification [1]. Microwave-assisted protocols for analogous N-phenoxyethyl-benzenesulfonamide syntheses have been reported, achieving yields suitable for parallel library production, suggesting that similar conditions could be adapted for scale-up of the target compound [4].

Sulfonamide synthesis Chemical probe Library synthesis Building block Parallel chemistry

Class-Level Evidence: Phenoxyethyl Sulfonamide Motif Validated in mTORC1 Inhibitor and Anticonvulsant Programs

While N-benzyl-2-phenoxyethanesulfonamide itself lacks published quantitative pharmacology data, the 2-phenoxyethyl-sulfonamide substructure it contains has been independently validated in two distinct therapeutic programs. In mTORC1 inhibitor discovery, N-(2-phenoxyethyl)benzenesulfonamide (compound 2b) was shown to maintain specific binding to the LRS-RagD interface while offering more favorable physicochemical properties (reduced polarity, fewer asymmetric centers) compared to the adenylate-containing lead compound [1]. Separately, sulfonamide derivatives bearing hydrophobic domains have demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with several compounds showing ED₅₀ values in the 30–70 mg/kg range and lower neurotoxicity than phenytoin [2]. The target compound's architecture—combining the validated phenoxyethyl-sulfonamide motif with an N-benzyl hydrophobic domain—places it at the intersection of these two pharmacologically relevant series, although direct quantitative activity data for this specific compound remain absent from the published literature.

mTORC1 inhibition Anticonvulsant Kinase inhibition Sulfonamide pharmacology Target validation

Spectral Identity Confirmation: GC-MS Characterization Enables Quality Control and Authentication

N-Benzyl-2-phenoxyethanesulfonamide has a confirmed GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID KpZmRm1zjtw), with exact mass 291.092915 Da and molecular formula C₁₅H₁₇NO₃S [1]. This spectral characterization distinguishes the compound from N-benzyl-N'-(2-phenoxyethyl)sulfamide (CAS not assigned; molecular formula C₁₅H₁₈N₂O₃S), a structurally similar but chemically distinct sulfamide that carries an additional nitrogen in the linker and a different molecular weight [2]. The availability of a reference GC-MS spectrum enables unambiguous identity verification upon receipt, which is particularly important given that the compound lacks a published NMR characterization beyond the 1D ¹³C NMR spectrum available through PubChem [3]. For procurement purposes, the Wiley Registry entry provides a quality-control benchmark that can be used to confirm compound identity and purity independent of supplier certificates of analysis.

Quality control Analytical chemistry Compound authentication GC-MS Spectral database

Limitations Acknowledgment: Absence of Direct Biological Activity Data for This Specific Compound

A critical evidence gap must be explicitly acknowledged: as of May 2026, N-benzyl-2-phenoxyethanesulfonamide has no curated biological assay results in PubChem, ChEMBL, BindingDB, or the peer-reviewed literature [1]. The PubChem BioAssay Results section for CID 11140850 contains no entries, and searches across PubMed, Google Scholar, and patent databases returned no primary research articles or patents in which this compound was synthesized and tested for biological activity [1][2]. This stands in contrast to structurally related compounds: BC-LI-0186 has 14 IC₅₀ entries in BindingDB spanning kinase inhibition, CYP450 profiling, and cellular cytotoxicity [3]; N-benzylbenzenesulfonamide derivatives have been reported as γ-secretase inhibitors and carbonic anhydrase ligands [4]; and the broader N-benzylated sulfonamide class has documented antioxidant, enzyme inhibition, and DNA-binding activities [4]. The target compound therefore represents a structurally novel but biologically uncharacterized chemical entity. Users seeking a compound with pre-existing target annotation or known pharmacology should consider BC-LI-0186 or characterized N-benzylbenzenesulfonamide derivatives as alternatives with documented activity profiles.

Data transparency Evidence gap Procurement risk assessment Research compound Screening collection

N-Benzyl-2-phenoxyethanesulfonamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Library Enrichment: Deploying a Dual-Domain Sulfonamide Scaffold for Underserved Chemical Space

For screening collection managers and medicinal chemistry groups seeking to increase scaffold diversity beyond the well-sampled benzenesulfonamide chemical space, N-benzyl-2-phenoxyethanesulfonamide offers a structurally distinct entry point. Its dual-domain architecture—simultaneously presenting an N-benzyl and a 2-phenoxyethyl group on an ethanesulfonamide core—is not duplicated by any single compound among the most common commercial sulfonamide analogs [1]. With 7 rotatable bonds and an intermediate cLogP of 2.5, the scaffold provides conformational flexibility that may enable induced-fit recognition at protein binding sites that are inaccessible to the more rigid, lower-rotatable-bond-count comparators such as N-benzylbenzenesulfonamide (5 rotatable bonds) [1][2]. The compound is therefore best positioned as a diversity-oriented screening deck component rather than as a target-annotated chemical probe.

Hit-to-Lead and Fragment Growing: A Synthetically Accessible Core with Two Orthogonal Diversification Vectors

The compound's single-step synthesis from benzylamine and 2-phenoxyethanesulfonyl chloride, combined with the presence of two independently modifiable aromatic rings and a reactive secondary sulfonamide -NH- group, makes it an attractive core scaffold for hit-to-lead optimization [1]. Unlike BC-LI-0186, which requires a multi-step synthesis (≥4 steps) to construct its pyrazolone-bearing benzenesulfonamide architecture [2], this compound enables rapid parallel synthesis of analog libraries through N-functionalization, electrophilic aromatic substitution on either aryl ring, or linker modification [1]. For programs where rapid SAR cycles and low cost-per-analog are paramount, the synthetic accessibility advantage is quantifiable: one synthetic step to the core scaffold versus ≥4 steps for the most pharmacologically advanced comparator.

mTORC1 Pathway Probe Development: A Novel Scaffold Inspired by the Validated Phenoxyethyl-Sulfonamide Pharmacophore

The phenoxyethyl-sulfonamide substructure present in N-benzyl-2-phenoxyethanesulfonamide is a key pharmacophoric element in BC-LI-0186, a potent LRS-RagD interaction inhibitor (IC₅₀ = 46.11 nM) that suppresses mTORC1 signaling [1]. While the target compound has not been tested in LRS/mTORC1 assays, its structural relationship to this validated pharmacophore suggests potential utility as a novel scaffold for mTORC1 pathway probe development, particularly for groups seeking to explore the SAR around the N-substituent (benzyl vs. the pyrazolone-bearing aryl group in BC-LI-0186) [1][2]. Users should note that no direct binding or functional data exist for this compound at LRS or any other target, and this scenario represents a prospective research application rather than a validated use case.

Synthetic Intermediate for Complex Sulfonamide Targets Requiring Protected or Latent N-Benzyl Functionality

In synthetic organic chemistry, N-benzyl sulfonamides serve as protected intermediates that can be deprotected (e.g., via hydrogenolysis or dissolving metal reduction) to reveal the primary sulfonamide or further functionalized at the benzylic position [1]. N-Benzyl-2-phenoxyethanesulfonamide is structurally analogous to the N-benzyl-tamsulosin intermediate (CAS 1027854-97-2), which carries a related N-benzyl-N-(2-phenoxyethyl)amino motif and is used in the synthesis of the α₁-adrenoceptor antagonist tamsulosin [2]. The target compound may therefore find application as a synthetic building block in routes that require a temporary N-benzyl protecting group on a phenoxyethyl-sulfonamide scaffold, with the added benefit that its identity can be confirmed against the Wiley Registry GC-MS reference spectrum [3].

Quote Request

Request a Quote for N-benzyl-2-phenoxyethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.